ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the use of ethyl piperidine-4-carboxylate as a starting material, which undergoes a series of reactions including alkylation and esterification . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like hydrogenation, cyclization, and functional group transformations under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A precursor in the synthesis of ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate.
Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Pyrrole derivatives: Another class of nitrogen heterocycles with significant medicinal properties.
Uniqueness
This compound is unique due to its specific structural features, including the piperidine ring and the phenylprop-2-enyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-18(20)17-9-11-19(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZDYNHKILINQ-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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